![molecular formula C11H13N3O4S B5213887 3-{methyl[4-(methylsulfonyl)-2-nitrophenyl]amino}propanenitrile](/img/structure/B5213887.png)
3-{methyl[4-(methylsulfonyl)-2-nitrophenyl]amino}propanenitrile
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Overview
Description
“3-{methyl[4-(methylsulfonyl)-2-nitrophenyl]amino}propanenitrile” is a chemical compound with the molecular formula C11H13N3O4S . It has a molecular weight of 283.304 Da . The compound is a derivative of propanenitrile, which is a type of nitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N3O2/c1-12(8-2-7-11)9-3-5-10(6-4-9)13(14)15/h3-6H,2,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications
- Background : Bacterial resistance to antibiotics is a critical issue, necessitating the search for novel antimicrobial agents .
- Role of COX Inhibition : Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily inhibit cyclooxygenase (COX) enzymes .
Antimicrobial Activity
Anti-Inflammatory Properties
Nitric Oxide (NO) as a Vasodilator
Mechanism of Action
While the exact mechanism of action for “3-{methyl[4-(methylsulfonyl)-2-nitrophenyl]amino}propanenitrile” is not specified in the sources I found, similar compounds have been studied for their biological activities . For instance, certain benzimidazole derivatives have shown antibacterial activity and have been found to inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes .
Safety and Hazards
Future Directions
The future directions for the study of “3-{methyl[4-(methylsulfonyl)-2-nitrophenyl]amino}propanenitrile” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and biological activities. This could include investigating their potential uses in medical and pharmaceutical applications, given their demonstrated antimicrobial and anti-inflammatory activities .
properties
IUPAC Name |
3-(N-methyl-4-methylsulfonyl-2-nitroanilino)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S/c1-13(7-3-6-12)10-5-4-9(19(2,17)18)8-11(10)14(15)16/h4-5,8H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPNMEZDCRMOKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-methyl-4-methylsulfonyl-2-nitroanilino)propanenitrile |
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